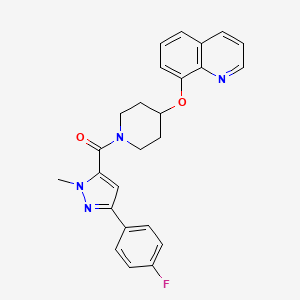
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H23FN4O2 and its molecular weight is 430.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core and the introduction of the quinoline and piperidine moieties. The general synthetic route can be summarized as follows:
- Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
- Quinoline and Piperidine Coupling: The quinoline moiety is introduced via nucleophilic substitution reactions, followed by coupling with the piperidine derivative.
- Final Assembly: The final compound is obtained through condensation reactions under specific conditions to yield the target molecule.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis and other vital processes .
Anticancer Activity
Several derivatives of pyrazoles have been evaluated for their anticancer properties. In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the activation of caspases and modulation of cell cycle regulators .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity: Compounds like this one may act as inhibitors for key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin synthesis .
- Cell Signaling Modulation: The interaction with specific receptors or signaling pathways can lead to altered cellular responses, contributing to its anticancer effects .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study involving a series of pyrazole derivatives showed that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In a recent investigation, a derivative was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent .
Comparative Analysis
A comparison with other similar compounds reveals unique biological profiles attributed to structural variations. For instance, while many pyrazoles exhibit antimicrobial properties, the presence of the fluorophenyl group in this compound enhances its lipophilicity and bioavailability, potentially increasing efficacy .
| Property | This compound | Similar Compound A | Similar Compound B |
|---|---|---|---|
| MIC (µg/mL) | 10 - 50 | 20 - 100 | 15 - 60 |
| IC50 (µM) | ~15 | ~30 | ~25 |
| Mechanism | Enzyme inhibition | Receptor antagonism | Cell cycle arrest |
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2/c1-29-22(16-21(28-29)17-7-9-19(26)10-8-17)25(31)30-14-11-20(12-15-30)32-23-6-2-4-18-5-3-13-27-24(18)23/h2-10,13,16,20H,11-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLAPJQOIQAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














